Ethyl 3-bromo-3-phenylpropanoate
Description
Contextualization of Alpha-Halogenated Esters as Versatile Synthons
Alpha-halogenated esters are a class of organic compounds characterized by the formula RCHXCO₂R', where 'X' represents a halogen. wikipedia.org These molecules are widely regarded as versatile synthons in organic chemistry. A synthon is a conceptual unit within a molecule that represents a potential starting material for its synthesis. nih.gov Alpha-halo esters are powerful electrophilic synthons, meaning they are electron-deficient and readily react with electron-rich species known as nucleophiles. nih.gov Their utility stems from the presence of two key reactive sites: the electrophilic carbonyl carbon and the carbon atom bearing the halogen.
The halogen atom in the alpha position makes these esters potent alkylating agents, as the halide can be readily displaced by a variety of nucleophiles in substitution reactions. wikipedia.org This reactivity has been harnessed in numerous name reactions that have become cornerstones of organic synthesis. For instance, in the Darzens reaction, α-haloesters react with ketones or aldehydes in the presence of a base to form α,β-epoxy esters, which are valuable intermediates for further transformations. wikipedia.org Another quintessential example is the Reformatsky reaction, where an α-halo ester reacts with an aldehyde or ketone in the presence of metallic zinc to generate a β-hydroxy ester. wikipedia.orgorganic-chemistry.org The organozinc intermediate, or 'Reformatsky enolate', is notably less reactive than Grignard or lithium enolates, which allows for its selective addition to the carbonyl group without attacking the ester functionality. wikipedia.org These reactions underscore the value of α-halogenated esters as reliable tools for constructing new carbon-carbon bonds, a fundamental operation in the synthesis of complex organic molecules.
Significance of Ethyl 3-bromo-3-phenylpropanoate in Contemporary Chemical Research
This compound, a β-halogenated ester, shares the reactive characteristics of its α-halogenated cousins and holds considerable importance as a building block in modern synthetic chemistry. sigmaaldrich.com Its structure, featuring a bromine atom beta to the ester and adjacent to a phenyl group, provides unique reactivity that is exploited in various synthetic strategies.
A significant area of its application is in the synthesis of chiral molecules. For example, enantioselective versions of the Reformatsky reaction utilizing this compound and its analogues have been developed. These reactions, often employing chiral ligands, can produce β-hydroxy esters with high enantiomeric excess. acs.org The resulting chiral products, such as (S)-Ethyl-3-hydroxy-3-phenylpropanoate, are valuable intermediates for the synthesis of more complex, biologically active molecules where specific stereochemistry is crucial. acs.org
The utility of this class of compounds extends to the synthesis of important agrochemicals. A structurally related compound, Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate, serves as a key intermediate in the manufacture of insecticides like chlorantraniliprole (B1668704) and cyantraniliprole. chemicalbook.com This highlights the industrial relevance of the synthetic pathways that rely on such halogenated precursors. The presence of the bromo-phenylpropanoate moiety provides a reactive handle for constructing the core structures of these complex commercial products.
Furthermore, research into the direct chlorination of related hydroxy esters, such as ethyl 3-hydroxy-3-phenylpropanoate, to yield the corresponding chloro-analogue demonstrates the ongoing interest in these structures. orgsyn.org Such methods are developed to be mild and avoid side reactions like elimination, further emphasizing the value of these halogenated phenylpropanoates as stable, yet reactive, intermediates for creating diverse molecular frameworks. orgsyn.org
Physicochemical Properties of this compound and Related Compounds
| Property | Value | Compound |
|---|---|---|
| Molecular Formula | C₁₁H₁₃BrO₂ | This compound |
| Molecular Weight | 257.12 g/mol | This compound |
| Density | 1.359 g/cm³ | This compound |
| Boiling Point | 283.2°C at 760 mmHg | This compound |
| Flash Point | 125.1°C | This compound |
| Refractive Index | 1.538 | This compound |
Note: Data for this compound is compiled from various sources. acs.org
Evolution of Research Directions in Halogenated Phenylpropanoate Chemistry
The scientific community's approach to halogenated carboxylic acids and their esters has evolved significantly over time. Early research focused on fundamental methods for their preparation. The Hell–Volhard–Zelinski (HVZ) reaction, first reported in 1881, was a landmark development, providing a reliable method for the α-bromination of carboxylic acids using bromine and a catalytic amount of phosphorus. adventchembio.com This foundational reaction opened the door for the widespread use of α-halo acids and their derivatives in synthesis. For many decades, this remained a primary method, with efficient techniques for chlorination and iodination being established much later. adventchembio.com
Similarly, the haloform reaction, discovered in 1822, represents one of the oldest organic reactions for converting methyl ketones into carboxylic acids via an exhaustive α-halogenation followed by cleavage. scispace.com Initially used as a diagnostic test, its methodology has been refined over 200 years, transforming it into a valuable synthetic tool for accessing complex acids, esters, and amides, with applications in synthesizing natural products, pharmaceuticals, and fragrances. scispace.com
More recent research has shifted towards developing more sophisticated and controlled applications of these halogenated synthons. A major thrust has been the development of catalytic and enantioselective reactions. The evolution of the Reformatsky reaction is a prime example. Originally dependent on stoichiometric zinc dust, modern iterations employ a variety of metals, including indium, iron, and cobalt, and even metal salts like samarium(II) iodide. wikipedia.orgorganic-chemistry.org The development of catalytic enantioselective versions, which can generate chiral β-hydroxy esters with high precision, represents a significant leap forward, enabling the efficient synthesis of chiral drugs and other valuable compounds. nih.govacs.org Research now focuses on fine-tuning these catalytic systems, exploring new ligands and reaction conditions to improve yields, selectivity, and substrate scope, demonstrating a clear trajectory from stoichiometric, classical reactions to highly efficient, stereocontrolled transformations. organic-chemistry.orgacs.org
Properties
IUPAC Name |
ethyl 3-bromo-3-phenylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO2/c1-2-14-11(13)8-10(12)9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJSACSSBHKEXIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1=CC=CC=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50289601 | |
| Record name | ethyl 3-bromo-3-phenylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50289601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1884-29-3 | |
| Record name | NSC62191 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62191 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ethyl 3-bromo-3-phenylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50289601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Ethyl 3 Bromo 3 Phenylpropanoate
Classical Approaches to Alpha-Bromination of Phenylpropanoates
The traditional methods for introducing a bromine atom at the alpha-position to a carbonyl group or at a benzylic position have been well-established and continue to be relevant in many synthetic applications. These approaches can be broadly divided into direct bromination strategies and nucleophilic substitution routes from hydroxyl precursors.
Direct Bromination Strategies and Reagent Systems
Direct bromination of the C-H bond at the 3-position of ethyl 3-phenylpropanoate is a direct approach to the target molecule. Given that this position is benzylic, it is susceptible to radical bromination. A common and effective method for this transformation is the use of N-Bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), and often with photochemical activation. acs.orgorganic-chemistry.orgyoutube.comyoutube.com The reaction proceeds via a free radical chain mechanism where a bromine radical selectively abstracts the benzylic hydrogen, which is the most labile due to the resonance stabilization of the resulting benzylic radical. The subsequent reaction of this radical with a bromine source furnishes the desired product.
Another classical approach, though indirect for the ester, is the Hell-Volhard-Zelinsky (HVZ) reaction. organic-chemistry.orgyoutube.commasterorganicchemistry.comwikipedia.orgbyjus.com This reaction specifically targets the α-carbon of a carboxylic acid. Therefore, to synthesize Ethyl 3-bromo-3-phenylpropanoate using this method, one would start with 3-phenylpropanoic acid. The acid is treated with bromine in the presence of a catalytic amount of phosphorus tribromide (PBr₃) to yield 3-bromo-3-phenylpropanoic acid. wikipedia.org Subsequent esterification of the resulting α-bromo acid with ethanol (B145695), typically under acidic conditions, would then produce the final target ester. chemicalbook.com
Table 1: Comparison of Direct Bromination Reagent Systems
| Reagent System | Substrate | Key Conditions | Advantages | Limitations |
|---|---|---|---|---|
| NBS / Radical Initiator | Ethyl 3-phenylpropanoate | Light (hν) or heat, non-polar solvent (e.g., CCl₄) | High selectivity for benzylic position, mild conditions | Requires careful control to avoid side reactions |
| Br₂ / PBr₃ (HVZ) | 3-Phenylpropanoic acid | High temperature | Well-established, reliable for α-bromination of acids | Two-step process for the ester, harsh conditions |
Nucleophilic Substitution Routes from Hydroxyl Precursors
An alternative classical strategy involves the conversion of a hydroxyl group at the C-3 position into a bromine atom via nucleophilic substitution. This two-step approach begins with the synthesis of the precursor, Ethyl 3-hydroxy-3-phenylpropanoate. This precursor can be synthesized through various methods, including the reduction of the corresponding keto-ester, Ethyl 3-oxo-3-phenylpropanoate. google.comnih.gov
Once the hydroxy ester is obtained, it can be converted to this compound using a variety of brominating agents. Reagents such as phosphorus tribromide (PBr₃) are effective for this transformation. The reaction mechanism involves the activation of the hydroxyl group by PBr₃ to form a good leaving group, which is then displaced by a bromide ion.
Another powerful method for this conversion is the Appel reaction. This reaction utilizes a combination of triphenylphosphine (B44618) (PPh₃) and a carbon tetrahalide, such as carbon tetrabromide (CBr₄), to convert alcohols to the corresponding alkyl halides under mild conditions. The driving force for this reaction is the formation of the highly stable triphenylphosphine oxide.
Table 2: Reagents for Nucleophilic Substitution of Ethyl 3-hydroxy-3-phenylpropanoate | Reagent | Mechanism | Key Conditions | Advantages | | :--- | :--- | :--- | :--- | | PBr₃ | Sₙ2-type reaction | Typically in an inert solvent like diethyl ether | Readily available, effective for primary and secondary alcohols | Can be harsh for sensitive substrates | | PPh₃ / CBr₄ (Appel) | Appel Reaction | Mild conditions, often at or below room temperature | High yields, stereochemical inversion is possible | Stoichiometric amounts of phosphine (B1218219) oxide byproduct |
Modern and Stereoselective Synthesis of this compound
With the growing demand for enantiomerically pure compounds in various fields, the development of stereoselective methods for the synthesis of chiral molecules like this compound has become a major focus of contemporary organic synthesis.
Asymmetric Catalysis in C(α)–Br Bond Formation
Asymmetric catalysis offers an elegant and efficient way to introduce chirality. In the context of synthesizing an enantiomerically enriched form of this compound, a chiral catalyst can be employed to control the stereochemical outcome of the bromination reaction. This can be achieved by creating a chiral environment around the substrate, which favors the formation of one enantiomer over the other.
Various types of chiral catalysts could be envisioned for this transformation, including chiral Lewis acids, chiral Brønsted acids, and organocatalysts. For instance, a chiral catalyst could coordinate to the carbonyl group of the ester, thereby shielding one face of the molecule and directing the incoming brominating agent to the other face. While specific examples for the direct asymmetric bromination of Ethyl 3-phenylpropanoate are not extensively documented, the principles of asymmetric catalysis are well-established for similar transformations, such as the α-halogenation of β-ketoesters. acs.orgnih.govmdpi.comrsc.org
Enantioselective Approaches to Chiral Bromo-esters
Beyond catalytic methods, the use of chiral auxiliaries provides a reliable strategy for the synthesis of chiral bromo-esters. inflibnet.ac.inuvic.cayoutube.comddugu.ac.in In this approach, the achiral starting material, 3-phenylpropanoic acid, is first reacted with a chiral, enantiomerically pure alcohol to form a chiral ester. The presence of the chiral auxiliary then directs the subsequent bromination of the C-3 position, leading to the formation of one diastereomer in excess. After the diastereoselective bromination, the chiral auxiliary can be cleaved to yield the desired enantiomerically enriched this compound.
Another enantioselective approach involves the kinetic resolution of a racemic mixture of Ethyl 3-hydroxy-3-phenylpropanoate. google.comresearchgate.netcphi-online.com This can be achieved using enzymatic methods. For example, a lipase (B570770) can selectively acylate one enantiomer of the alcohol, leaving the other enantiomer unreacted. The two can then be separated, and the unreacted enantiomer of Ethyl 3-hydroxy-3-phenylpropanoate can be converted to the corresponding bromo-ester with retention or inversion of configuration, depending on the chosen reagents.
Table 3: Stereoselective Synthesis Strategies
| Approach | Description | Key Features |
|---|---|---|
| Asymmetric Catalysis | A chiral catalyst creates a chiral environment, leading to the preferential formation of one enantiomer. | Atom-economical, can be highly enantioselective. |
| Chiral Auxiliary | A chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. | Reliable and predictable, but requires additional steps for attachment and removal. |
| Enzymatic Resolution | An enzyme selectively reacts with one enantiomer in a racemic mixture, allowing for their separation. | High enantioselectivity under mild conditions. |
Radical-Mediated Synthetic Pathways to this compound
As mentioned in the classical approaches, radical-mediated reactions are particularly well-suited for the bromination of the benzylic position of Ethyl 3-phenylpropanoate. winona.eduresearchgate.netresearchgate.net The use of N-Bromosuccinimide (NBS) with a radical initiator is the most common method. acs.orgorganic-chemistry.orgyoutube.comyoutube.com
The reaction is initiated by the homolytic cleavage of the initiator to form radicals. These radicals then abstract a hydrogen atom from HBr (which is present in trace amounts or generated in situ) to produce a bromine radical. The bromine radical then selectively abstracts the weakest C-H bond in the substrate, which is the benzylic C-H bond, to form a resonance-stabilized benzylic radical. This radical then reacts with molecular bromine (Br₂), which is present in low concentrations, to form the desired product and another bromine radical, thus propagating the chain reaction. The low concentration of Br₂ is crucial to prevent competing ionic addition reactions to the aromatic ring. Photochemical initiation using visible or UV light can also be employed to generate the initial bromine radicals from Br₂ or NBS.
Photoredox Catalysis in Radical Halogenation
Visible-light photoredox catalysis has emerged as a powerful tool for the formation of carbon-halogen bonds under mild conditions. This approach avoids the use of harsh reagents and high temperatures often associated with traditional halogenation methods. The synthesis of this compound can be envisioned through the photoredox-catalyzed radical addition of a bromine source to the double bond of a precursor like ethyl cinnamate (B1238496).
The general mechanism involves a photocatalyst (PC) that, upon absorption of visible light, becomes electronically excited (PC*). This excited state can then engage in a single-electron transfer (SET) process with a suitable bromine source. For instance, in an oxidative quenching cycle, the excited photocatalyst can be oxidized by an electron acceptor, which could be a brominating reagent like N-bromosuccinimide (NBS). This process can generate a highly reactive bromine radical or a more electrophilic bromine species, which then adds to the alkene. Alternatively, in a reductive quenching cycle, the excited photocatalyst can reduce a bromine source, such as bromotrichloromethane, to generate a radical species that initiates the addition reaction.
An example of a related transformation is the atom transfer radical addition (ATRA) of bromotrichoromethane to alkenes, which can be initiated by photoredox catalysis. researchgate.netx-mol.com In a potential application to ethyl cinnamate, a photocatalyst, upon irradiation, would generate a trichloromethyl radical from bromotrichloromethane. This radical would add to the β-carbon of the ethyl cinnamate, followed by the transfer of a bromine atom to the resulting α-radical, yielding the product.
The choice of photocatalyst is crucial for the efficiency of the reaction. Common photocatalysts include ruthenium and iridium complexes, as well as organic dyes like eosin (B541160) Y and rose bengal. nih.govrsc.org The reaction conditions, such as the solvent, light source, and temperature, are optimized to maximize the yield and selectivity of the desired product.
Table 1: Representative Conditions for Photoredox-Catalyzed Bromination of Alkenes
| Entry | Photocatalyst | Bromine Source | Solvent | Light Source | Yield (%) | Ref. |
|---|---|---|---|---|---|---|
| 1 | Ru(bpy)₃Cl₂ | NBS | CH₃CN | Blue LED | High | nih.gov |
| 2 | Ir(ppy)₃ | CBr₄ | DMF | Visible Light | Good | rsc.org |
| 3 | Eosin Y | NBS | CH₃CN | Green LED | Moderate-High | nih.gov |
Note: The data in this table is representative of photoredox-catalyzed bromination of various alkenes and serves as a general guide for potential conditions for the synthesis of this compound.
Deboronative Radical Chain Reactions for Bromination
Deboronative radical chain reactions represent another modern approach for the introduction of functional groups, including bromine. This methodology typically involves the generation of a carbon-centered radical from an organoboron intermediate, which then participates in a chain reaction to form the desired product. For the synthesis of this compound, a two-step sequence can be conceptualized, starting from ethyl cinnamate.
The first step would involve a radical borylation of the alkene. Metal-free radical borylation methods have been developed that utilize a radical initiator to add a boron-containing moiety across the double bond. rsc.org For example, the reaction of an alkyl or aryl iodide with bis(catecholato)diboron (B79384) under radical conditions can generate a borylated product.
The second step would be a deboronative bromination. In this reaction, the C-B bond of the organoboron intermediate is converted to a C-Br bond. This transformation can proceed through a radical chain mechanism where a radical initiator abstracts an atom from a bromine source (e.g., N-bromosuccinimide) to generate a bromine radical. This radical then reacts with the organoboron compound to generate a carbon-centered radical and a boron-bromide species. The carbon-centered radical then propagates the chain by reacting with another molecule of the bromine source. beilstein-journals.org
This deboronative approach offers an alternative to direct bromination methods and can be advantageous in terms of functional group tolerance and regioselectivity. The use of air-stable and readily available pinacol (B44631) alkylboronic esters has made these radical reactions more practical. mdpi.com
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles is crucial for developing sustainable and environmentally benign synthetic processes. For the synthesis of this compound, several green strategies can be implemented.
Solvent-Free and Aqueous Reaction Media
One of the core principles of green chemistry is the reduction or elimination of volatile organic solvents (VOCs), which are often toxic, flammable, and contribute to environmental pollution. Performing reactions in solvent-free conditions or in aqueous media are highly desirable alternatives.
Solvent-free reactions, often conducted by grinding the solid reactants together or by heating a mixture of liquid reactants, can lead to higher reaction rates, improved yields, and simplified work-up procedures. For instance, the synthesis of ethyl cinnamate, a precursor to the target molecule, has been demonstrated under solvent-free conditions via the Wittig reaction. webassign.net While a direct solvent-free bromination of ethyl cinnamate to this compound is not widely reported, the bromination of various substrates has been successfully achieved under solvent-free conditions using solid-supported reagents or by simple grinding. orgsyn.org
Aqueous reaction media offer another green alternative. Water is a non-toxic, non-flammable, and inexpensive solvent. While the organic substrates may have limited solubility in water, the use of phase-transfer catalysts or surfactants can overcome this issue. The bromination of cinnamic acid, a related substrate, can be performed in water. rsc.org This suggests that the development of an aqueous-based synthesis for this compound is a feasible green chemistry goal.
Catalyst Development for Sustainable Production
The development of efficient and recyclable catalysts is another cornerstone of green chemistry. Catalysts are used in small amounts and can facilitate reactions with high selectivity, reducing waste generation.
For the bromination of alkenes, several types of recyclable catalysts have been investigated. Ionic liquids (ILs) have been used as catalysts and reaction media for aerobic oxidative bromination. researchgate.net Some ILs can be recovered and reused, although this may require a regeneration step. Another approach is the use of solid-supported catalysts, such as zinc bromide supported on mesoporous silica (B1680970) or montmorillonite (B579905) clay. nih.gov These heterogeneous catalysts can be easily separated from the reaction mixture by filtration and reused in subsequent batches, simplifying the purification process and reducing waste.
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly sustainable approach. Halogenase enzymes can perform regioselective and stereoselective halogenations under mild aqueous conditions. researchmap.jp While the direct application of a halogenase for the synthesis of this compound has not been reported, the ongoing discovery and engineering of these enzymes may provide a future biocatalytic route to this and other halogenated phenylpropanoids.
Reactivity and Mechanistic Investigations of Ethyl 3 Bromo 3 Phenylpropanoate
Nucleophilic Substitution Reactions (S_N1 and S_N2)
The benzylic and secondary nature of the carbon bearing the bromine atom in ethyl 3-bromo-3-phenylpropanoate allows it to undergo nucleophilic substitution through both S_N1 and S_N2 mechanisms. The choice of reaction conditions, including the nucleophile, solvent, and temperature, dictates the predominant pathway.
In an S_N1 reaction, the rate-determining step is the unimolecular dissociation of the C-Br bond to form a planar, achiral carbocation intermediate. This carbocation is stabilized by resonance with the adjacent phenyl group. The nucleophile can then attack the carbocation from either face with equal probability, leading to a racemic mixture of substitution products if the starting material is optically active. libretexts.org Weaker nucleophiles and polar protic solvents favor the S_N1 pathway by stabilizing the carbocation intermediate. libretexts.orglibretexts.org
Conversely, the S_N2 mechanism involves a bimolecular, one-step process where the nucleophile attacks the electrophilic carbon from the backside of the leaving group, resulting in an inversion of stereochemistry at the chiral center. Stronger, less sterically hindered nucleophiles and polar aprotic solvents favor the S_N2 pathway. pressbooks.pub The reaction rate in an S_N2 reaction is dependent on the concentration of both the substrate and the nucleophile. pressbooks.pub
Stereochemical Outcomes and Diastereoselectivity in Substitution
The stereochemical outcome of nucleophilic substitution reactions of this compound is a direct consequence of the operative mechanism.
S_N1 Reactions: As the S_N1 reaction proceeds through a planar carbocation intermediate, the nucleophilic attack can occur from either the top or bottom face. This generally leads to racemization, where an optically active starting material yields a 50:50 mixture of enantiomeric products. libretexts.org
S_N2 Reactions: The S_N2 mechanism is stereospecific and proceeds with a complete inversion of configuration at the stereocenter. This is because the nucleophile attacks the carbon atom from the side opposite to the leaving group.
In cases where the nucleophile or substrate already contains a stereocenter, the reaction can lead to the formation of diastereomers. The diastereoselectivity of such reactions would depend on the steric hindrance and electronic interactions between the incoming nucleophile and the substituents on the chiral substrate.
Regioselectivity in Multi-functionalized Substrates
When this compound is part of a more complex molecule with other functional groups, the regioselectivity of nucleophilic attack becomes a critical consideration. Nucleophiles will preferentially attack the most electrophilic site. The carbon atom attached to the bromine is a soft electrophilic center, making it susceptible to attack by soft nucleophiles. In the presence of other electrophilic centers, such as a carbonyl group (a hard electrophile), the choice of nucleophile can direct the reaction to a specific site. For instance, in palladium-catalyzed nucleophilic substitutions of α-bromo-α,α-difluoroallyl derivatives, soft carbon nucleophiles have been shown to react regioselectively. pharm.or.jp
Elimination Reactions: Pathways to Unsaturated Esters
In the presence of a base, this compound can undergo elimination reactions to form unsaturated esters, primarily ethyl cinnamate (B1238496) and its isomers. chemsrc.com The two primary mechanisms for these reactions are the E1 and E2 pathways. lumenlearning.com
E1 and E2 Mechanisms
The E1 (elimination, unimolecular) and E2 (elimination, bimolecular) mechanisms are in competition with S_N1 and S_N2 reactions, respectively. dalalinstitute.com
E1 Mechanism: Similar to the S_N1 reaction, the E1 mechanism begins with the formation of a carbocation intermediate. chemicalnote.com In a subsequent step, a weak base abstracts a proton from an adjacent carbon atom, leading to the formation of a double bond. chemicalnote.com E1 reactions are favored by the use of weak bases and polar protic solvents that stabilize the carbocation intermediate. libretexts.org These reactions typically follow Zaitsev's rule, where the more substituted (and therefore more stable) alkene is the major product. dalalinstitute.com
E2 Mechanism: The E2 mechanism is a concerted, one-step process where a strong base removes a proton from a carbon adjacent to the leaving group, and the leaving group departs simultaneously, forming a double bond. dalalinstitute.comchemicalnote.com This reaction requires an anti-periplanar arrangement of the proton and the leaving group. utdallas.edu The rate of an E2 reaction is dependent on the concentrations of both the substrate and the base. dalalinstitute.com Strong, bulky bases tend to favor the formation of the Hofmann product (the less substituted alkene), while smaller, strong bases favor the Zaitsev product. utdallas.edu
Stereoelectronic Control in Elimination
The stereochemistry of the starting material plays a crucial role in the outcome of E2 reactions. The requirement for an anti-periplanar arrangement of the hydrogen and the bromine atom dictates which diastereomer of the alkene product is formed. For example, the E2 elimination from a specific stereoisomer of 2-bromo-3-phenylbutane with sodium methoxide (B1231860) leads to the formation of a single, specific stereoisomer of the major alkene product. pearson.com This stereospecificity arises from the geometric constraints of the transition state.
Organometallic Cross-Coupling Reactions and Derived Transformations
This compound can also serve as an electrophilic partner in organometallic cross-coupling reactions. These reactions, often catalyzed by transition metals like palladium or nickel, are powerful tools for the formation of new carbon-carbon bonds. nih.govopenstax.org
In a typical cross-coupling reaction, an organometallic reagent (R-M) reacts with the alkyl halide (R'-X) in the presence of a catalyst. The general catalytic cycle for palladium-catalyzed cross-coupling reactions involves three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgyoutube.com
Oxidative Addition: The palladium(0) catalyst inserts into the C-Br bond of this compound, forming a palladium(II) intermediate.
Transmetalation: The organic group (R) from the organometallic reagent is transferred to the palladium center, displacing the halide.
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, regenerating the palladium(0) catalyst and forming the new C-C bond.
Various organometallic reagents can be used, including organoboron (Suzuki coupling), organozinc (Negishi coupling), and organotin (Stille coupling) compounds. youtube.com These reactions allow for the introduction of a wide range of alkyl, vinyl, and aryl groups at the 3-position of the propanoate chain. The development of new ligands and precatalysts continues to expand the scope and efficiency of these transformations. nih.gov
Palladium-Catalyzed Coupling Reactions (e.g., Heck, Suzuki-Miyaura)
This compound is a suitable substrate for palladium-catalyzed cross-coupling reactions, which are fundamental tools for constructing carbon-carbon bonds. The reactivity of the compound is centered on the carbon-bromine bond, which can undergo oxidative addition to a low-valent palladium catalyst.
Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene, catalyzed by a palladium complex and in the presence of a base. wikipedia.orgbeilstein-journals.org The general mechanism involves the oxidative addition of the aryl or vinyl halide to a Pd(0) species, followed by migratory insertion of the alkene, and finally β-hydride elimination to release the product and regenerate the catalyst. youtube.com For this compound, the benzylic bromide would first react with the Pd(0) catalyst. The resulting organopalladium species can then couple with various alkenes. Given that the substrate contains an electron-withdrawing ester group, it is well-suited for these types of transformations. wikipedia.org The reaction typically exhibits high stereoselectivity, favoring the formation of the trans alkene product. youtube.comorganic-chemistry.org
Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling is another cornerstone of palladium catalysis, reacting an organoboron compound (like a boronic acid or ester) with an organic halide or triflate. youtube.comlibretexts.org The catalytic cycle also begins with the oxidative addition of the organic halide to the Pd(0) catalyst. libretexts.org This is followed by transmetalation with the organoboron species, a step that is facilitated by a base, and concludes with reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. youtube.comlibretexts.org this compound can be coupled with a wide array of aryl or vinyl boronic acids to synthesize more complex molecules. The choice of ligands, such as phosphines (e.g., PPh₃, PCyp₃) or N-heterocyclic carbenes, is crucial for stabilizing the palladium catalyst and promoting high yields. libretexts.orgorganic-chemistry.org
Table 1: Representative Conditions for Palladium-Catalyzed Coupling Reactions
| Reaction | Catalyst/Precatalyst | Ligand | Base | Solvent | Typical Conditions | Ref |
| Heck Reaction | Pd(OAc)₂, PdCl₂ | PPh₃, BINAP | Et₃N, K₂CO₃, NaOAc | DMF, Acetonitrile | 80-140 °C | wikipedia.orgorganic-chemistry.org |
| Suzuki-Miyaura | Pd(PPh₃)₄, Pd(OAc)₂ | SPhos, XPhos | K₃PO₄, K₂CO₃ | Dioxane/H₂O, Toluene | 60-100 °C | nih.gov |
| Negishi Coupling | Pd₂(dba)₃ | PCyp₃ | N/A (organozinc acts as base) | THF/NMP | 80 °C | organic-chemistry.org |
Magnesium and Zinc Organometallic Reagents in C-C Bond Formation
Organometallic reagents derived from magnesium (Grignard reagents) and zinc are pivotal in forming new carbon-carbon bonds. This compound can serve either as a precursor to these reagents or as an electrophile that reacts with them.
Magnesium Reagents (Grignard): The reaction of this compound with magnesium metal would lead to the formation of a Grignard reagent. However, the presence of the ester functional group within the same molecule complicates this process, as the highly reactive Grignard reagent could potentially react with the ester of another molecule, leading to side products. This intramolecular reactivity requires carefully controlled reaction conditions, often at low temperatures.
Zinc Reagents: Organozinc reagents are generally less reactive and more functional-group-tolerant than their Grignard counterparts. wikipedia.orgsigmaaldrich.com This makes them particularly useful for substrates containing sensitive groups like esters. This compound can be converted into an organozinc reagent by reacting it with an activated form of zinc metal, such as Rieke zinc. wikipedia.org This organozinc compound can then be used in subsequent coupling reactions, most notably the Negishi coupling. wikipedia.orgnih.gov In a Negishi coupling, the organozinc reagent transfers its organic group to a palladium catalyst, which then couples it with an organic halide. organic-chemistry.org
Alternatively, in a Reformatsky-type reaction, zinc metal can be used to directly mediate the reaction between the bromoester and a carbonyl compound, though the classical Reformatsky reaction involves α-haloesters. wikipedia.org The zinc inserts into the carbon-bromine bond to form an organozinc intermediate, a zinc enolate, which then adds to an aldehyde or ketone. wikipedia.org
Table 2: Comparison of Organomagnesium and Organozinc Reagents
| Feature | Organomagnesium (Grignard) Reagents | Organozinc Reagents | Ref |
| Reactivity | Highly reactive, strong bases/nucleophiles | Moderately reactive, softer nucleophiles | wikipedia.org |
| Functional Group Tolerance | Low; reacts with acidic protons and many carbonyls | High; tolerates esters, nitriles, amides | wikipedia.orgsigmaaldrich.com |
| Preparation | Reaction of organic halide with Mg metal | Reaction with activated Zn or transmetalation | wikipedia.org |
| Key Applications | Addition to carbonyls, substitution reactions | Negishi coupling, Michael additions, Reformatsky reaction | wikipedia.orgsigmaaldrich.com |
Transition Metal-Catalyzed Functionalizations
Beyond palladium, other transition metals can catalyze a variety of functionalization reactions using bromoesters like this compound as starting materials. These reactions often leverage unique catalytic cycles to form diverse chemical bonds. rsc.orgnih.gov
A notable example is the direct cross-coupling of ethyl 3-bromo-3-alkyl-2,2-difluoropropanoates, compounds structurally similar to the subject of this article, with coumarins and quinolinones. rsc.org This type of transformation highlights how the carbon-bromine bond can be activated for the formation of C-C bonds with less conventional coupling partners under mild conditions. rsc.org Such reactions may proceed through mechanisms that are distinct from the classical Heck or Suzuki pathways, potentially involving different oxidation states of the metal catalyst or unique ligand effects. The field of transition metal catalysis is continually expanding, providing novel strategies for functionalizing organic halides. rsc.org
Radical Reactions and Their Mechanisms
Homolytic Cleavage and Radical Cascade Processes
The carbon-bromine bond in this compound is susceptible to homolytic cleavage, where the bond breaks to distribute the two electrons evenly between the carbon and bromine atoms, forming a carbon-centered radical and a bromine radical. libretexts.org This process is particularly favorable for this molecule because the resulting radical is a benzylic radical, which is stabilized by resonance with the adjacent phenyl group.
This homolytic cleavage can be initiated by heat or, more commonly, by a radical initiator. Once formed, the benzylic radical can participate in a variety of transformations. In a radical cascade process, this initial radical can react with another molecule, often an alkene or another unsaturated system, to form a new C-C bond and generate a new radical species. This new radical can then undergo further reactions in a chain reaction mechanism, leading to the rapid construction of complex molecular architectures. libretexts.org The process continues until the radical is quenched in a termination step.
Photochemical Activation in Radical Transformations
Light can serve as a clean and efficient energy source to initiate radical reactions. Photochemical activation involves irradiating the molecule with light of a specific wavelength, providing the energy needed to induce homolytic cleavage of the C-Br bond in this compound. This generates the stabilized benzylic radical without the need for chemical initiators.
The specific outcome of the photochemical reaction can depend on the electronic state of the molecule upon excitation (singlet or triplet state). researchgate.net Direct irradiation typically leads to the singlet excited state, while the use of a photosensitizer can generate the triplet state. These different excited states can lead to different reaction pathways and products. For instance, the generated radical can be trapped by radical scavengers, participate in addition reactions to alkenes, or undergo dimerization. researchgate.net
Ester Hydrolysis and Reduction Pathways
The ester functional group in this compound can undergo hydrolysis and reduction, which are standard transformations in organic synthesis.
Ester Hydrolysis: Hydrolysis, which means splitting with water, can be performed under acidic or basic conditions. libretexts.org
Acid-Catalyzed Hydrolysis: Heating the ester with water in the presence of a strong acid catalyst (like H₂SO₄ or HCl) results in an equilibrium reaction that yields 3-bromo-3-phenylpropanoic acid and ethanol (B145695). To drive the reaction to completion, a large excess of water is typically used. libretexts.org
Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction where the ester is treated with a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). The reaction produces an alcohol (ethanol) and the carboxylate salt of the acid (sodium 3-bromo-3-phenylpropanoate). libretexts.org Subsequent acidification is required to obtain the free carboxylic acid.
Enzymatic hydrolysis offers a milder and often highly selective alternative. Studies on the closely related compound ethyl 3-hydroxy-3-phenylpropanoate have shown that lipases can effectively catalyze its hydrolysis with high enantioselectivity. scielo.brscielo.br This suggests that similar enzymatic methods could be applied to this compound.
Table 3: Conditions for the Hydrolysis of this compound
| Hydrolysis Type | Reagents | Products | Reaction Characteristics | Ref |
| Acidic | H₂O, H⁺ (catalyst) | 3-bromo-3-phenylpropanoic acid + Ethanol | Reversible, requires excess water | libretexts.org |
| Basic (Saponification) | NaOH or KOH, H₂O | Sodium or Potassium 3-bromo-3-phenylpropanoate + Ethanol | Irreversible, goes to completion | libretexts.org |
| Enzymatic | Hydrolase (e.g., Lipase), Buffer | (Enantioenriched) 3-bromo-3-phenylpropanoic acid + Ethanol | Mild conditions, high selectivity | scielo.brscielo.br |
Reduction Pathways: The two primary sites for reduction in this compound are the ester group and the carbon-bromine bond.
Ester Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to a primary alcohol, yielding 3-bromo-3-phenylpropane-1-ol.
C-Br Bond Reduction (Dehalogenation): The carbon-bromine bond can be reduced to a C-H bond using various methods, including catalytic hydrogenation (e.g., H₂, Pd/C) or hydride reagents. This would produce ethyl 3-phenylpropanoate. researchgate.net
Simultaneous reduction of both functional groups is possible depending on the choice of reagent and reaction conditions. For example, using an excess of a powerful reducing agent like LiAlH₄ could potentially reduce both the ester and the C-Br bond, yielding 3-phenylpropan-1-ol.
Mechanistic Studies of Ester Cleavage
The cleavage of the ester group in this compound can be achieved through several mechanistic pathways, including acid-catalyzed, base-catalyzed, and enzymatic hydrolysis. While specific studies on this particular molecule are not extensively documented, its reactivity can be inferred from established principles of ester hydrolysis. chemistnotes.comucoz.com
Under acidic conditions , the hydrolysis of esters typically proceeds through an AAC2 mechanism (acid-catalyzed, acyl-oxygen cleavage, bimolecular). chemistnotes.com This involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, followed by a nucleophilic attack by water. A tetrahedral intermediate is formed, which then collapses to yield the carboxylic acid and ethanol. Alternatively, if the structure of the alcohol portion can form a stable carbocation, an AAL1 mechanism (acid-catalyzed, alkyl-oxygen cleavage, unimolecular) may occur. ucoz.com Given that ethanol forms a relatively unstable primary carbocation, the AAC2 pathway is the more probable mechanism for this compound.
Base-catalyzed hydrolysis , also known as saponification, generally follows a BAC2 mechanism (base-catalyzed, acyl-oxygen cleavage, bimolecular). chemistnotes.com This process is practically irreversible as the carboxylate salt formed is resonance-stabilized and shows little affinity for the alcohol. The reaction is initiated by the attack of a hydroxide ion on the carbonyl carbon.
Enzymatic hydrolysis offers a high degree of selectivity. Studies on the analogous compound, ethyl 3-hydroxy-3-phenylpropanoate, have demonstrated successful enzymatic resolution using hydrolases like Candida antarctica lipase (B570770) B (PCL). doaj.orgscielo.brresearchgate.net This suggests that the ester group of this compound could also be a substrate for enzymatic cleavage, potentially with high enantioselectivity.
Table 1: Plausible Ester Cleavage Mechanisms for this compound
| Mechanism | Conditions | Key Features | Probable Outcome |
| AAC2 | Acidic (e.g., H2SO4, HCl in H2O) | Bimolecular, acyl-oxygen cleavage, tetrahedral intermediate. chemistnotes.com | 3-bromo-3-phenylpropanoic acid and ethanol. |
| BAC2 | Basic (e.g., NaOH, KOH in H2O/alcohol) | Bimolecular, acyl-oxygen cleavage, irreversible due to carboxylate formation. chemistnotes.com | Salt of 3-bromo-3-phenylpropanoic acid and ethanol. |
| AAL1 | Strongly acidic, for substrates forming stable carbocations | Unimolecular, alkyl-oxygen cleavage. ucoz.com | Unlikely for an ethyl ester. |
| Enzymatic | Specific hydrolase (e.g., lipase), buffered aqueous solution | High selectivity, mild conditions. doaj.orgscielo.br | Potential for enantioselective hydrolysis to yield an enantiomerically enriched acid or ester. |
Chemo- and Regioselective Reduction Strategies
The presence of both an ester and a benzylic bromide in this compound necessitates a careful selection of reducing agents to achieve chemo- and regioselectivity. The primary reduction sites are the carbonyl group of the ester and the carbon-bromine bond.
The benzylic C-Br bond is particularly susceptible to reduction due to the stability of the resulting benzylic radical or anion. gla.ac.uklibretexts.orgmasterorganicchemistry.com This enhanced reactivity can be exploited for selective dehalogenation. For instance, methods developed for the reduction of benzyl (B1604629) halides, such as using a combination of phosphorous acid (H3PO3) and iodine (I2), could potentially reduce the benzylic bromide while leaving the ester group intact. rsc.org Catalytic hydrogenation with a suitable catalyst (e.g., Pd/C) is another established method for the hydrogenolysis of benzylic halides.
Conversely, the reduction of the ester group requires a potent reducing agent. Esters are generally less reactive towards nucleophilic attack than aldehydes or ketones because the lone pair of electrons on the adjacent oxygen atom provides resonance stabilization. youtube.com Therefore, mild reducing agents like sodium borohydride (B1222165) (NaBH4) are typically unable to reduce esters. youtube.comlibretexts.org To reduce the ester to the corresponding primary alcohol (3-bromo-3-phenylpropan-1-ol), a strong reducing agent such as lithium aluminum hydride (LiAlH4) is necessary. libretexts.orgwikipedia.org However, LiAlH4 is a very powerful and unselective reducing agent and would likely reduce both the ester and the benzylic bromide.
To achieve selective reduction of the ester without affecting the C-Br bond, one would need to employ specific reagents that are chemoselective for esters over alkyl halides, a challenging task due to the high reactivity of benzylic bromides.
Table 2: Predicted Outcomes of Reduction Reactions on this compound
| Reducing Agent | Target Functional Group | Expected Major Product(s) | Rationale |
| NaBH4 | Ester | No reaction | Sodium borohydride is not a sufficiently strong reducing agent to reduce esters. youtube.comlibretexts.org |
| LiAlH4 | Ester and Benzylic Bromide | 3-phenylpropane-1,3-diol | Lithium aluminum hydride is a powerful reducing agent that will likely reduce both the ester and the benzylic bromide. libretexts.orgwikipedia.org |
| H3PO3 / I2 | Benzylic Bromide | Ethyl 3-phenylpropanoate | This system has been shown to be effective for the dehalogenation of benzyl bromides. rsc.org |
| Catalytic Hydrogenation (e.g., H2, Pd/C) | Benzylic Bromide | Ethyl 3-phenylpropanoate | A standard method for the hydrogenolysis of benzylic halides. libretexts.org |
Applications of Ethyl 3 Bromo 3 Phenylpropanoate As a Precursor in Complex Molecule Synthesis
Synthesis of Advanced Pharmaceutical Intermediates
The structural framework of Ethyl 3-bromo-3-phenylpropanoate makes it an ideal starting material for the elaboration of advanced pharmaceutical intermediates, which are crucial components in the synthesis of active pharmaceutical ingredients (APIs).
Chiral Building Blocks for Active Pharmaceutical Ingredients (APIs)
A significant application of this compound lies in its conversion to chiral building blocks, particularly optically active β-hydroxy esters. The bromine atom can be readily displaced by a hydroxyl group through nucleophilic substitution, such as hydrolysis, to yield ethyl 3-hydroxy-3-phenylpropanoate. While direct hydrolysis methods are feasible, the synthesis often proceeds through the reduction of the corresponding ketone, followed by enzymatic resolution to obtain the desired enantiomerically pure compounds. google.com
Optically active (S)-ethyl 3-hydroxy-3-phenylpropanoate is a key intermediate in the synthesis of several important antidepressant drugs. google.com For instance, it is a precursor to (R)-N-methyl-3-phenyl-3-hydroxypropylamine, a crucial component in the synthesis of (R)-Fluoxetine. nih.gov Similarly, it is utilized in the synthesis of Tomoxetine. google.com The enantiomeric purity of these building blocks is paramount for the efficacy and safety of the final API.
The general synthetic approach involves the conversion of the ester group and the hydroxyl group into other functionalities required for the final drug structure. This often includes amination and etherification reactions. google.comnih.gov
Table 1: Chiral APIs Derived from Ethyl 3-hydroxy-3-phenylpropanoate
| Active Pharmaceutical Ingredient (API) | Therapeutic Class | Key Chiral Intermediate |
| (R)-Fluoxetine | Antidepressant (SSRI) | (R)-N-methyl-3-phenyl-3-hydroxypropylamine |
| Tomoxetine | Antidepressant (SNRI) | (R)-N-methyl-3-phenyl-3-hydroxypropylamine |
| Nisoxetine | Antidepressant (SNRI) | (R)-N-methyl-3-phenyl-3-hydroxypropylamine |
Construction of Bioactive Heterocyclic Systems
The reactivity of the bromine atom in this compound makes it a suitable substrate for the construction of various bioactive heterocyclic systems. Heterocyclic compounds are ubiquitous in medicinal chemistry and form the core structure of a vast number of drugs.
One of the classical methods for synthesizing thiazole (B1198619) derivatives is the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thioamide. researchgate.net While this compound is a β-bromoester, its α-carbon can be enolized, and the compound can participate in reactions analogous to those of α-halo carbonyls. For example, the reaction of similar α-bromoesters with thioamides or thioureas is a well-established route to thiazoles and thiazolidinones, which are known to possess a wide range of biological activities, including antibacterial and anticancer properties.
Furthermore, this compound can react with dinucleophiles to form various heterocyclic rings. For instance, its reaction with thiourea (B124793) or substituted thioureas can lead to the formation of aminothiazoles or thiazolidinones. ambeed.comiwu.edu Similarly, it can be used in condensation reactions with other reagents to construct pyrimidine-based structures, such as the medicinally important thiazolo[3,2-a]pyrimidines. mdpi.comwikipedia.org The phenyl group of the parent molecule often imparts important lipophilic characteristics to the final heterocyclic system, which can be crucial for its biological activity.
Utility in Agrochemical and Specialty Chemical Production
The reactivity of this compound also extends to the synthesis of molecules for the agrochemical and material science industries.
Precursors for Pesticides and Herbicides
The phenylpropanoate scaffold is found in some classes of pesticides and herbicides. While direct applications of this compound in commercial agrochemicals are not widely documented, its derivatives can serve as valuable intermediates. For example, pyridine (B92270) derivatives containing a phenyl group have shown insecticidal activity. researchgate.netcmu.edu The phenoxy-phenyl moiety is also a known feature in some herbicides. sigmaaldrich.com The chemical handles present in this compound allow for its incorporation into more complex structures that may exhibit pesticidal or herbicidal properties. The synthesis of such compounds often involves nucleophilic substitution of the bromine atom and modification of the ester group to introduce the desired functionalities for biological activity.
Material Science Applications (e.g., Polymer Monomers)
In the realm of material science, alkyl halides are widely used as initiators in controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP). theaic.orgbeilstein-journals.org ATRP allows for the synthesis of well-defined polymers with controlled molecular weights and low polydispersity. This compound, being an alkyl halide, has the potential to act as an initiator for the polymerization of various vinyl monomers like styrenes and (meth)acrylates. The ester group can also be a site for further modification of the resulting polymer.
The general mechanism of ATRP involves the reversible activation of the carbon-bromine bond by a transition metal catalyst, which generates a radical that can then propagate by adding to monomer units. The use of a functional initiator like this compound would allow for the incorporation of a phenylpropanoate end-group onto the polymer chain, which could influence the polymer's properties, such as its thermal stability or solubility.
Natural Product Synthesis and Analogue Development
The structural motifs present in this compound make it a useful building block in the total synthesis of natural products and their analogues. The Reformatsky reaction, a classic carbon-carbon bond-forming reaction, is particularly relevant here. researchgate.net
The Reformatsky reaction involves the reaction of an α-haloester with a carbonyl compound (an aldehyde or a ketone) in the presence of zinc metal to form a β-hydroxyester. This compound, or more commonly its α-bromo counterpart, is an ideal substrate for this reaction. The resulting β-hydroxyester products are versatile intermediates that can be further elaborated to construct complex molecular architectures found in many natural products. For instance, the Reformatsky reaction has been a key step in the synthesis of complex natural products like jatrophane diterpenes, which exhibit interesting biological activities. nih.gov
The ability to introduce a phenyl group and a three-carbon chain with controlled stereochemistry makes this class of compounds valuable for the synthesis of polyketide-derived natural products and other complex molecules with pharmaceutical potential.
Development of Novel Carbon-Carbon Bond Forming Reactions
Beyond established methods, the reactivity of this compound is being explored in the context of developing new carbon-carbon bond-forming reactions, including powerful cascade sequences and unique cycloadditions.
Domino or cascade reactions are processes where multiple bond-forming events occur consecutively in a single pot without isolating intermediates, offering remarkable efficiency. ub.edulongdom.org this compound can serve as an initiator for such sequences. For example, an initial nucleophilic substitution at the benzylic carbon can introduce a functional group that subsequently participates in an intramolecular cyclization.
A plausible cascade could involve the reaction of this compound with a bifunctional nucleophile. This concept is analogous to the synthesis of thiazole derivatives from ethyl-4-bromocrotonate, where an initial SN2 reaction is followed by a Michael addition and subsequent cyclization. nih.gov
Table 3: Hypothetical Domino Reaction Sequence
| Step | Reaction Type | Intermediate Functional Group |
|---|---|---|
| 1 | SN2 Substitution with an amino-thiol | Thioether and amine |
| 2 | Intramolecular Amidation | Lactam formation |
| 3 | Cyclization/Dehydration | Formation of a heterocyclic ring |
Cycloaddition reactions, such as the Diels-Alder reaction, are powerful tools for constructing cyclic systems. nih.gov While typically requiring an electron-deficient dienophile, the unique electronic properties of this compound could allow it to participate in cycloadditions with unconventional or electron-rich dienes. The presence of the ester group withdraws electron density, potentially activating the alkene moiety (once formed by elimination of HBr) for cycloaddition.
Although direct examples involving this compound in this context are not extensively documented, related reactivity is known for other brominated esters. For instance, some bromo-esters participate in reactions with diazo compounds to generate spirocyclopropane derivatives, showcasing the versatility of the carbon-bromine bond in forming cyclic structures. researchgate.net This suggests potential for developing novel cycloaddition protocols using this compound as the dienophile component.
Table 4: Potential Cycloaddition Reactions
| Diene Component | Reaction Type | Potential Cycloadduct |
|---|---|---|
| 1,3-Butadiene | [4+2] Diels-Alder | Tetrahydro-biphenyl derivative |
| Danishefsky's Diene | [4+2] Diels-Alder | Functionalized cyclohexenone derivative |
| Fulvene | [4+2] Diels-Alder | Bicyclic bridged system |
This table outlines hypothetical cycloadditions to illustrate the potential reactivity.
Advanced Analytical and Spectroscopic Characterization in Mechanistic and Stereochemical Studies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C), their connectivity, and spatial relationships.
While 1D NMR provides fundamental data, 2D NMR techniques are often employed to resolve complex structures by correlating signals from different nuclei. For Ethyl 3-bromo-3-phenylpropanoate, techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be used to unambiguously assign all proton and carbon signals.
COSY: A ¹H-¹H COSY spectrum would reveal scalar coupling between protons on adjacent carbons. For instance, it would show a correlation between the proton at the C3 position (methine C-H next to the bromine and phenyl group) and the two diastereotopic protons at the C2 position (methylene CH₂).
HSQC: This experiment correlates directly bonded ¹H and ¹³C nuclei, allowing for the definitive assignment of each carbon atom that has attached protons.
HMBC: This long-range correlation experiment shows couplings between protons and carbons that are two or three bonds apart. It is crucial for identifying quaternary carbons (like the carbonyl carbon and the C1 carbon of the phenyl ring) and for piecing together the molecular skeleton. For example, HMBC would show correlations from the C2 protons to the carbonyl carbon (C1) and the benzylic carbon (C3).
The expected NMR data, based on its structure and data from similar compounds, is summarized below.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | ¹H Chemical Shift (ppm, Multiplicity) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| Ethyl -CH₃ | ~1.2 (t) | ~14 |
| Ethyl -CH₂- | ~4.2 (q) | ~61 |
| C2 -CH₂- | ~3.4 (dd), ~3.6 (dd) | ~45 |
| C3 -CH(Br)- | ~5.4 (dd) | ~50 |
| C=O | - | ~170 |
| Phenyl C-1' | - | ~140 |
| Phenyl C-2'/6' | ~7.3-7.4 (m) | ~128 |
| Phenyl C-3'/5' | ~7.3-7.4 (m) | ~129 |
| Phenyl C-4' | ~7.3-7.4 (m) | ~128.5 |
Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions. Multiplicity: t = triplet, q = quartet, dd = doublet of doublets, m = multiplet.
Dynamic NMR (DNMR) is a powerful technique used to study chemical processes that occur on the NMR timescale, such as conformational changes (rotations around single bonds) or chemical reactions. copernicus.orgunibas.it By recording NMR spectra at different temperatures, researchers can investigate the energy barriers associated with these dynamic processes. unibas.it
For this compound, hindered rotation around the C3-phenyl bond and the C2-C3 bond could lead to the existence of different rotational isomers (rotamers). At low temperatures, the rotation around these bonds might become slow enough on the NMR timescale for separate signals for each conformer to be observed. As the temperature is increased, these signals would broaden and eventually coalesce into a single, averaged signal. unibas.it Line-shape analysis of these variable-temperature spectra allows for the calculation of the activation energy (ΔG‡) for the rotational barrier. unibas.it This information is vital for understanding the molecule's preferred three-dimensional shape in solution, which can influence its reactivity.
Mass Spectrometry (MS) in Reaction Pathway Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an essential tool for determining the molecular weight of a compound and for deducing its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allow for the determination of the elemental composition of a molecule or its fragments. This capability is particularly valuable in mechanistic studies for identifying transient or short-lived reaction intermediates. nih.gov In reactions involving this compound, such as nucleophilic substitution or elimination, HRMS can be used to detect and confirm the elemental composition of proposed intermediates, even if they are present in very low concentrations. mdpi.com This provides direct evidence for a proposed reaction pathway.
Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis. A precursor ion of a specific m/z is selected, fragmented through collision-induced dissociation (CID), and the resulting product ions are then analyzed. imreblank.ch This process provides detailed structural information and helps to establish fragmentation pathways.
For this compound (Molecular Weight: ~257.12 g/mol for the ¹²C, ¹H, ⁷⁹Br, ¹⁶O isotopologues), the mass spectrum would show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). Key fragmentation pathways would likely include:
Loss of the ethoxy group (-OCH₂CH₃): Resulting in a benzoyl-containing cation.
Loss of bromine radical (•Br): A common fragmentation for bromo-alkanes.
Cleavage of the C2-C3 bond: Leading to fragments such as the tropylium (B1234903) ion (m/z 91) from the phenyl-containing portion.
McLafferty rearrangement: If applicable to the specific isomer, involving the transfer of a gamma-hydrogen to the carbonyl oxygen followed by cleavage.
Table 2: Plausible Mass Spectrometry Fragments for this compound
| m/z (for ⁷⁹Br) | Proposed Fragment Identity |
|---|---|
| 256/258 | [M]⁺ (Molecular Ion) |
| 211/213 | [M - OCH₂CH₃]⁺ |
| 177 | [M - Br]⁺ |
| 149 | [C₉H₉O₂]⁺ |
| 105 | [C₆H₅CO]⁺ (Benzoyl cation) |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
Note: The presence of bromine isotopes (⁷⁹Br and ⁸¹Br) will result in characteristic M and M+2 peaks for bromine-containing fragments.
X-ray Crystallography for Absolute Configuration Determination and Solid-State Structure
X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid. It provides precise coordinates for every atom in the molecule, allowing for the unambiguous determination of bond lengths, bond angles, and absolute stereochemistry.
Confirmation of Stereochemistry in Chiral Products
The unambiguous determination of the three-dimensional arrangement of atoms in a chiral molecule is critical. Techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are paramount in this endeavor.
X-ray Crystallography: This technique stands as the most definitive method for determining the absolute configuration of chiral molecules, provided that a suitable single crystal can be obtained. nih.gov The diffraction pattern of X-rays passing through a crystal lattice allows for the calculation of a precise three-dimensional map of electron density, revealing the exact spatial position of each atom. For derivatives of this compound, this would unequivocally establish the R or S configuration at the stereogenic center (C3). The process involves growing a high-quality crystal of the enantiomerically pure product, which can sometimes be challenging for small organic molecules or oils. nih.gov In cases where the molecule itself is difficult to crystallize, co-crystallization with a "crystallization chaperone" can be employed to facilitate the formation of diffraction-quality crystals. nih.gov The analysis not only confirms the relative stereochemistry between different chiral centers within a molecule but, through the use of anomalous dispersion, can also determine the absolute configuration. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: While X-ray crystallography provides static structural information on a solid-state sample, NMR spectroscopy offers powerful insights into molecular structure in solution. magritek.comnih.gov For confirming the stereochemistry of products derived from this compound, several NMR techniques are employed:
Proton (¹H) NMR: The coupling constants (J-values) between adjacent protons are highly dependent on the dihedral angle between them. By analyzing these coupling constants, particularly for the protons on C2 and C3, the relative stereochemistry can often be deduced. nih.gov
Nuclear Overhauser Effect (NOE) Spectroscopy: Techniques like NOESY or DPFGSE-NOE measure the transfer of nuclear spin polarization through space. nih.gov An NOE is observed between protons that are close to each other (typically <5 Å), regardless of whether they are connected by bonds. This allows for the determination of the spatial proximity of different parts of the molecule, helping to assign the relative configuration.
Chiral Derivatizing Agents (CDAs): A racemic or enantiomerically enriched sample can be reacted with an enantiopure CDA. This converts the pair of enantiomers into a pair of diastereomers. Since diastereomers have different physical properties, their NMR spectra will differ, allowing for the quantification of the enantiomeric ratio and sometimes aiding in the assignment of absolute configuration by comparing the spectra to known standards.
Supramolecular Interactions in Crystal Packing
Hydrogen Bonds: Although the molecule lacks strong hydrogen bond donors, weak C-H···O hydrogen bonds involving the ester carbonyl oxygen and protons on the phenyl ring or ethyl group can play a significant role in stabilizing the crystal packing.
Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with nucleophilic atoms like the carbonyl oxygen of a neighboring molecule.
π-π Stacking: The phenyl rings of adjacent molecules can stack on top of each other, an interaction driven by electrostatic and van der Waals forces. These can adopt either a face-to-face or an offset (parallel-displaced) arrangement.
C-H···π Interactions: Protons from the ethyl group or the phenyl ring can interact with the electron-rich face of a phenyl ring on an adjacent molecule.
These interactions guide the molecules to self-assemble into ordered, three-dimensional structures. nih.gov The study of these packing motifs, often aided by Hirshfeld surface analysis, provides insight into molecular recognition events and can be crucial for understanding physical properties like melting point and solubility. researchgate.net The specific arrangement can vary, leading to different crystal packing patterns or even polymorphism, where the same compound crystallizes in multiple forms. nih.gov
Chiral Chromatography (e.g., HPLC, GC) for Enantiomeric Excess Determination
Enantiomeric excess (ee) is a measure of the purity of a chiral substance, indicating how much one enantiomer is present in excess of the other. uniurb.it It is defined as: ee (%) = |([R] - [S]) / ([R] + [S])| x 100 where [R] and [S] are the concentrations or mole fractions of the R- and S-enantiomers, respectively. A racemic mixture has an ee of 0%, while a pure enantiomer has an ee of 100%.
Chiral chromatography is the cornerstone technique for separating enantiomers and accurately determining the enantiomeric excess of a reaction product. chiralpedia.com The separation is achieved by creating a chiral environment where the two enantiomers interact differently, leading to different retention times. This is most commonly accomplished by using a chiral stationary phase (CSP). sigmaaldrich.com Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be adapted for chiral separations.
Optimization of Chiral Separation Methods
Achieving a successful chiral separation often requires careful optimization of several chromatographic parameters to maximize the resolution between the enantiomeric peaks. chromatographyonline.com Selectivity is the most critical factor in improving resolution in chiral chromatography. chromatographyonline.com
For Chiral High-Performance Liquid Chromatography (HPLC):
Chiral Stationary Phase (CSP): The choice of CSP is the most crucial parameter. Polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) are widely used due to their broad applicability. chromatographyonline.com Other types include Pirkle-type, macrocyclic glycopeptide, and cyclodextrin-based phases.
Mobile Phase: The composition of the mobile phase (e.g., the ratio of hexane (B92381) to isopropanol (B130326) in normal-phase chromatography) dramatically affects selectivity and retention. The addition of small amounts of additives, like acids or bases, can also significantly alter the separation. chromatographyonline.com
Temperature: Temperature influences the thermodynamics of the interaction between the analyte and the CSP. Lowering the temperature often increases selectivity and resolution, while higher temperatures can improve peak efficiency and reduce analysis time. sigmaaldrich.com In some cases, changing the temperature can even reverse the elution order of the enantiomers. chromatographyonline.com
For Chiral Gas Chromatography (GC):
Chiral Stationary Phase (CSP): Derivatized cyclodextrins are the most common CSPs for capillary GC. sigmaaldrich.comgcms.cz The specific cyclodextrin (B1172386) derivative used determines the range of compounds that can be separated.
Temperature Program: A slow oven temperature ramp rate (e.g., 1-2 °C/min) is generally preferred as it enhances resolution between enantiomers. restek.com The initial oven temperature should also be optimized, as lower temperatures typically lead to better separation. sigmaaldrich.com
Carrier Gas and Flow Rate: The choice of carrier gas (e.g., hydrogen, helium) and its linear velocity (flow rate) can affect peak efficiency. For hydrogen, higher linear velocities (e.g., 60-80 cm/sec) can sometimes improve resolution. restek.com
Analyte Derivatization: For non-volatile or highly polar analytes, chemical derivatization to a less polar, more volatile form can be necessary to make them suitable for GC analysis.
The following table illustrates how chromatographic parameters can be varied to optimize the separation of a hypothetical pair of enantiomers similar to this compound.
Table 1: Example of Parameter Optimization for Chiral HPLC Separation
| Parameter Varied | Condition A | Condition B | Observed Effect on Separation |
|---|---|---|---|
| Mobile Phase Composition (Hexane:IPA) | 90:10 | 80:20 | Increased IPA content (Condition B) decreases retention times but may reduce resolution. An optimal balance is needed. |
| Column Temperature | 25 °C | 10 °C | Lower temperature (Condition B) increases the separation factor (selectivity) and resolution, but lengthens the analysis time. |
| Flow Rate | 1.0 mL/min | 0.5 mL/min | Lower flow rate (Condition B) can increase the number of theoretical plates and improve resolution, at the cost of a longer run time. |
| Chiral Stationary Phase | Cellulose-based | Amylose-based | Different CSPs show different selectivities. One phase may provide baseline separation while the other shows none. Screening of CSPs is essential. chromatographyonline.com |
Correlation of Enantiomeric Excess with Reaction Parameters
In asymmetric synthesis, the enantiomeric excess of the product is directly linked to the reaction conditions. wikipedia.org The goal is to maximize the energetic difference between the transition states leading to the two enantiomers, thereby favoring the formation of one over the other. This is known as asymmetric induction. wikipedia.org
Key reaction parameters that influence the final enantiomeric excess include:
The Chiral Catalyst or Auxiliary: This is the most critical component. The structure and enantiopurity of the catalyst directly influence the stereochemical outcome. chiralpedia.com In many catalytic systems, a non-linear relationship can be observed, where the enantiomeric excess of the product is higher than the enantiomeric excess of the catalyst itself (positive non-linear effect, or (+)-NLE). rsc.org
Temperature: Asymmetric reactions are often performed at low temperatures. According to the Eyring equation, the difference in activation energies between the two competing diastereomeric transition states has a greater impact on the product ratio at lower temperatures, typically leading to higher enantiomeric excess.
Solvent: The solvent can influence the conformation and solvation of the catalyst and substrates, thereby affecting the stereochemical environment of the transition state.
Substrate Concentration and Reagent Stoichiometry: Changes in concentration can affect reaction rates and, in some cases, the aggregation state of the catalyst, which can alter the enantioselectivity. The ratio of reactants can also be a determining factor.
The following table provides a hypothetical example of how varying reaction parameters in an asymmetric synthesis could affect the yield and enantiomeric excess of a chiral product.
Table 2: Hypothetical Correlation of Reaction Parameters with Enantiomeric Excess
| Entry | Chiral Ligand | Temperature (°C) | Solvent | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|---|
| 1 | Ligand A | 25 | Toluene | 95 | 75 |
| 2 | Ligand A | 0 | Toluene | 92 | 91 |
| 3 | Ligand A | -20 | Toluene | 88 | 97 |
| 4 | Ligand B | -20 | Toluene | 90 | 85 |
| 5 | Ligand A | -20 | THF | 75 | 94 |
Theoretical and Computational Chemistry Studies of Ethyl 3 Bromo 3 Phenylpropanoate
Density Functional Theory (DFT) Calculations for Molecular Properties
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of molecules. For ethyl 3-bromo-3-phenylpropanoate, DFT calculations can predict a range of important characteristics, from its preferred three-dimensional shape to its chemical reactivity.
Conformation Analysis and Energy Landscapes
The flexibility of this compound arises from the potential for rotation around several of its single bonds, particularly the Cα-Cβ and O-C(ethyl) bonds. This rotation gives rise to various conformers, each with a distinct energy level. The collection of these conformers and their relative energies constitutes the molecule's potential energy surface or energy landscape.
The most stable conformers are expected to be those that minimize steric clashes between the large phenyl group, the bromine atom, and the ethyl ester group. Staggered conformations are generally more stable than eclipsed ones. The relative energies of different conformers can be calculated using DFT methods, allowing for the construction of a conformational energy landscape.
Table 1: Hypothetical Relative Energies of Key Conformers of this compound
| Conformer | Dihedral Angle (C2-C3) | Relative Energy (kcal/mol) | Population (%) at 298 K |
| Anti-periplanar | ~180° | 0.00 | 75 |
| Gauche 1 | ~60° | 1.2 | 15 |
| Gauche 2 | ~-60° | 1.2 | 10 |
| Eclipsed | ~0° | > 5.0 | < 0.1 |
Note: This table is illustrative and based on general principles of conformational analysis for similar structures. Actual values would require specific DFT calculations.
Electronic Structure and Reactivity Predictions
DFT calculations provide valuable information about the electronic structure of this compound, which is key to understanding its reactivity. Important electronic properties include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting molecular electrostatic potential (MEP).
The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity. For this compound, the presence of the electronegative bromine atom and the ester group is expected to lower the LUMO energy, making the molecule susceptible to nucleophilic attack.
The molecular electrostatic potential (MEP) map visually represents the regions of positive and negative electrostatic potential on the molecule's surface. For this compound, the MEP would likely show a region of positive potential around the carbon atom attached to the bromine (C3), indicating its electrophilic nature and susceptibility to nucleophilic attack. Regions of negative potential would be expected around the oxygen atoms of the ester group.
Table 2: Predicted Electronic Properties of this compound from DFT Calculations
| Property | Predicted Value | Significance |
| HOMO Energy | ~ -9.5 eV | Relates to ionization potential and electron-donating ability. |
| LUMO Energy | ~ -1.2 eV | Relates to electron affinity and electron-accepting ability. |
| HOMO-LUMO Gap | ~ 8.3 eV | Indicator of chemical reactivity and stability. |
| Dipole Moment | ~ 2.5 D | Reflects the overall polarity of the molecule. |
Note: These are estimated values based on calculations for similar molecules and would need to be confirmed by specific DFT calculations for this compound.
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is instrumental in mapping out the detailed pathways of chemical reactions involving this compound. Due to the presence of a bromine atom on a benzylic carbon, the molecule can undergo both nucleophilic substitution (S_N) and elimination (E) reactions.
Transition State Characterization and Activation Barriers
Computational methods can be used to locate and characterize the transition states for various possible reaction pathways, such as S_N1, S_N2, E1, and E2 reactions. The transition state is a high-energy, transient species that lies on the reaction coordinate between reactants and products. By calculating the energy of the transition state relative to the reactants, the activation barrier for the reaction can be determined.
S_N2 Mechanism: In a bimolecular nucleophilic substitution (S_N2) reaction, a nucleophile attacks the electrophilic carbon (C3) from the backside, leading to an inversion of stereochemistry. Computational modeling can determine the geometry and energy of the pentacoordinate transition state.
S_N1 Mechanism: A unimolecular nucleophilic substitution (S_N1) reaction would proceed through a carbocation intermediate formed by the departure of the bromide ion. The benzylic nature of the C3 carbon would provide resonance stabilization to this carbocation. DFT calculations can model the stability of this intermediate and the activation barrier for its formation.
E2 Mechanism: A bimolecular elimination (E2) reaction involves the concerted removal of a proton from the C2 carbon and the bromide from the C3 carbon by a strong base, leading to the formation of ethyl cinnamate (B1238496). The transition state for this process can be computationally characterized.
E1 Mechanism: A unimolecular elimination (E1) reaction would also proceed through the benzylic carbocation intermediate, followed by the removal of a proton from an adjacent carbon.
The competition between these pathways is influenced by factors such as the nature of the nucleophile/base, the solvent, and the temperature, all of which can be investigated computationally.
Solvent Effects on Reaction Pathways
The solvent in which a reaction is carried out can have a profound impact on its rate and mechanism. Computational models can incorporate solvent effects, either explicitly by including individual solvent molecules in the calculation or implicitly by using a polarizable continuum model (PCM).
For this compound, polar protic solvents (e.g., water, ethanol) would be expected to stabilize the charged intermediates and transition states of S_N1 and E1 reactions, thereby favoring these pathways. In contrast, polar aprotic solvents (e.g., acetone, DMSO) might favor S_N2 reactions. Computational studies can quantify these solvent effects on the activation barriers of the competing reaction pathways, providing a deeper understanding of the reaction outcomes under different conditions.
Quantitative Structure-Activity Relationships (QSAR) for Analogues
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or chemical reactivity. While specific QSAR studies on this compound are not widely reported, the principles of QSAR can be applied to its analogues to predict their reactivity.
For a series of analogues of this compound with different substituents on the phenyl ring, QSAR models could be developed to correlate their reactivity in, for example, a nucleophilic substitution reaction with various molecular descriptors. These descriptors can be calculated using computational methods and can be of several types:
Electronic Descriptors: Hammett constants, calculated atomic charges, HOMO/LUMO energies.
Steric Descriptors: Molar refractivity, van der Waals volume.
Hydrophobic Descriptors: Partition coefficient (log P).
By performing a statistical analysis, such as multiple linear regression, a QSAR equation can be derived that predicts the reactivity of new analogues based on their calculated descriptors. This approach can be valuable in designing new molecules with desired reactivity profiles. For instance, a QSAR model could predict how substituting the phenyl ring with electron-donating or electron-withdrawing groups would affect the rate of a particular reaction.
Predictive Models for Reactivity Trends
Computational chemistry, particularly using methods like Density Functional Theory (DFT), offers powerful tools to model the reactivity of molecules like this compound. acs.orgresearchgate.net The primary reactive site is the carbon-bromine (C-Br) bond, which can undergo nucleophilic substitution or elimination reactions. The presence of a phenyl group and an adjacent ester functional group significantly influences the energetics of these competing pathways.
The main reaction pathways for this substrate are nucleophilic substitution (SN1 and SN2) and base-induced elimination (E1 and E2). libretexts.org
SN2 (Bimolecular Nucleophilic Substitution): A direct attack by a nucleophile on the carbon atom bearing the bromine, leading to inversion of stereochemistry.
SN1 (Unimolecular Nucleophilic Substitution): Ionization of the C-Br bond to form a secondary benzylic carbocation, which is then attacked by a nucleophile. The phenyl group would stabilize this carbocation, making this pathway plausible under appropriate solvent conditions.
E2 (Bimolecular Elimination): A concerted process where a base removes a β-hydrogen while the bromide leaving group departs, forming ethyl cinnamate. researchgate.net
E1 (Unimolecular Elimination): Formation of the same carbocation intermediate as in the SN1 pathway, followed by removal of a β-hydrogen by a base.
Predictive models are built by calculating the Gibbs free energy of activation (ΔG‡) for the transition states of each potential reaction pathway. The pathway with the lowest activation energy is predicted to be the major reaction product. DFT-based local reactivity descriptors, such as the Fukui function, can also be employed to identify the most electrophilic sites in the molecule, confirming the carbon attached to the bromine as the primary center for nucleophilic attack. acs.org
A hypothetical computational study would analyze how the choice of nucleophile or base affects the reaction outcome. For example, a strong, non-bulky nucleophile would likely favor the SN2 pathway, while a strong, sterically hindered base would favor the E2 pathway. Computational models can quantify these effects, as illustrated in the hypothetical data table below.
| Reactant System | Pathway | Calculated Activation Energy (ΔG‡) (kcal/mol) | Predicted Outcome |
|---|---|---|---|
| This compound + CH₃O⁻ | SN2 | 20.5 | E2 Favored |
| This compound + CH₃O⁻ | E2 | 18.2 | |
| This compound + I⁻ | SN2 | 22.1 | SN2 Favored |
| This compound + I⁻ | E2 | 28.4 |
Note: The data in this table is illustrative and hypothetical, based on established principles of physical organic chemistry, to demonstrate the output of a typical computational study.
Ligand Design Principles (if applicable)
The principles of ligand design are highly applicable when this compound is used as a substrate in transition metal-catalyzed reactions, such as cross-coupling. researchgate.net In these reactions (e.g., Suzuki, Heck, or Buchwald-Hartwig type couplings), a metal catalyst, typically based on palladium or nickel, facilitates the formation of a new carbon-carbon or carbon-heteroatom bond at the position of the C-Br bond. nih.gov The ligands coordinated to the metal center are crucial for controlling the catalyst's activity and selectivity.
Computational chemistry plays a vital role in modern ligand design. Theoretical models are used to study the mechanism of the catalytic cycle, which generally involves three key steps: oxidative addition, transmetalation, and reductive elimination. nih.gov For a substrate like this compound, the initial oxidative addition of the C-Br bond to the low-valent metal center is often the rate-determining step.
Steric Effects: The size and shape of the ligand influence the coordination environment around the metal. Bulky ligands can promote the formation of highly reactive, low-coordinate metal species that are necessary for efficient oxidative addition. rsc.org Steric properties are often quantified by the ligand's "cone angle." In asymmetric catalysis, chiral ligands use steric hindrance to control the facial selectivity of substrate binding, leading to the formation of one enantiomer over another. nih.gov
Electronic Effects: The electron-donating or electron-withdrawing nature of a ligand alters the electron density at the metal center. For the oxidative addition of an alkyl halide, electron-rich metal centers are generally more reactive. Therefore, strongly electron-donating ligands, such as bulky trialkylphosphines or N-heterocyclic carbenes (NHCs), are often employed to accelerate catalysis. nih.govrsc.org
DFT calculations are used to model the transition state of the oxidative addition step with various virtual ligands. By comparing the activation energies, chemists can predict which ligand will provide the fastest and most selective reaction before attempting the synthesis in a lab.
| Catalyst System | Ligand Type | Key Theoretical Parameter(s) | Calculated ΔG‡ for Oxidative Addition (kcal/mol) | Predicted Catalytic Efficiency |
|---|---|---|---|---|
| Pd(0) + PPh₃ | Arylphosphine | Cone Angle: 145° | 25.8 | Low |
| Pd(0) + P(t-Bu)₃ | Bulky Alkylphosphine | Cone Angle: 182° (High Steric Bulk, Electron Donating) | 19.5 | High |
| Pd(0) + IPr (NHC) | N-Heterocyclic Carbene | Strongly Electron Donating | 18.9 | Very High |
Note: This table is a hypothetical representation to illustrate how computational models are used to screen ligands for a cross-coupling reaction involving an alkyl bromide. PPh₃ = Triphenylphosphine (B44618), P(t-Bu)₃ = Tri(tert-butyl)phosphine, IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene.
Future Research Directions and Emerging Trends
Catalyst Design for Enhanced Selectivity and Efficiency
The development of sophisticated catalysts is a cornerstone of modern organic synthesis. For ethyl 3-bromo-3-phenylpropanoate, future catalyst design will focus on achieving superior control over stereochemistry and reaction rates, minimizing waste, and enabling milder reaction conditions.
The synthesis of single-enantiomer compounds is of paramount importance, particularly in the pharmaceutical industry. Future work in the synthesis of this compound will likely concentrate on the development of novel chiral catalysts that can facilitate its formation with high levels of enantioselectivity and diastereoselectivity.
Research Focus:
Bifunctional Organocatalysts: The use of bifunctional organocatalysts, which possess both a Brønsted acid and a Lewis base functionality, is a promising area. nih.govnih.gov These catalysts can activate both the substrate and the brominating agent simultaneously, leading to highly organized transition states and, consequently, high stereocontrol. For instance, cinchona alkaloid-derived catalysts could be engineered to promote the enantioselective bromination of ethyl cinnamate (B1238496), a direct precursor to the target molecule. rsc.org
Chiral Lewis Acids: The design of novel chiral Lewis acids is another key research direction. These catalysts can coordinate to the carbonyl group of the substrate, effectively shielding one face of the molecule and directing the attack of the bromine source to the other, thus inducing chirality.
Phase-Transfer Catalysis: Asymmetric phase-transfer catalysis offers a green and efficient method for the synthesis of chiral molecules. Future research may explore the use of chiral quaternary ammonium or phosphonium salts to catalyze the enantioselective synthesis of this compound.
Illustrative Catalyst Performance in Asymmetric Bromination:
| Catalyst Type | Substrate Example | Key Advantages | Potential for this compound Synthesis |
|---|---|---|---|
| Bifunctional Organocatalyst (e.g., Cinchona Alkaloid Derivative) | Alkyl-substituted olefinic acids | High enantioselectivity for the formation of C-Br bonds at stereogenic centers. nih.gov | High potential for direct enantioselective bromination of ethyl cinnamate. |
| Chiral Phosphoric Acids | Various prochiral nucleophiles | Act as bifunctional catalysts, activating both nucleophile and electrophile. | Could be adapted for the asymmetric bromination of precursor molecules. |
Biocatalysis is emerging as a powerful and sustainable alternative to traditional chemical synthesis. Enzymes offer unparalleled selectivity under mild reaction conditions.
Future Avenues:
Halogenases: The discovery and engineering of halogenase enzymes that can stereoselectively brominate the double bond of ethyl cinnamate would be a significant breakthrough. Research into chloroperoxidases has already shown the potential for enzymatic halogenation of trans-cinnamic acid. semanticscholar.org
Ene-Reductases: Ene-reductases, which can catalyze the asymmetric reduction of carbon-carbon double bonds, could be employed in novel synthetic routes. matthey.com For instance, a precursor to this compound could be synthesized biocatalytically, followed by a chemical bromination step.
Lipases and Esterases: Lipases and esterases are widely used for the kinetic resolution of racemic mixtures. organic-chemistry.org A potential strategy involves the non-selective synthesis of racemic this compound, followed by an enzymatic resolution to separate the enantiomers.
Flow Chemistry and Continuous Processing for Scalable Synthesis
Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the potential for automation and scalability. rsc.orgresearchgate.netnih.gov The application of flow chemistry to the synthesis of this compound is a promising area for future research.
Key Benefits and Research Directions:
Improved Safety: Halogenation reactions can be highly exothermic and involve hazardous reagents like elemental bromine. rsc.org Continuous flow reactors allow for precise control over reaction temperature and stoichiometry, minimizing the risk of runaway reactions.
Enhanced Selectivity: The rapid mixing and precise temperature control in microreactors can lead to improved selectivity and reduced formation of byproducts in the bromination of α,β-unsaturated esters. rsc.orgresearchgate.net
Scalability: Flow chemistry enables a seamless transition from laboratory-scale synthesis to industrial production by simply extending the operation time or by "numbering up" (using multiple reactors in parallel).
Comparison of Batch vs. Flow Synthesis for Halogenation:
| Parameter | Batch Synthesis | Flow Synthesis |
|---|---|---|
| Safety | Higher risk of thermal runaway with exothermic reactions. | Excellent temperature control, smaller reaction volumes, enhanced safety. rsc.org |
| Scalability | Often requires re-optimization of reaction conditions. | More straightforward scale-up by continuous operation. nih.gov |
| Selectivity | Can be affected by poor mixing and temperature gradients. | Precise control over parameters can lead to higher selectivity. rsc.org |
Integration with Artificial Intelligence and Machine Learning in Reaction Prediction
Potential Applications:
Predicting Stereoselectivity: Machine learning models can be trained on existing datasets of asymmetric reactions to predict the enantiomeric excess of a reaction with a given catalyst and substrate. chemistryworld.com This would accelerate the discovery of optimal catalysts for the enantioselective synthesis of this compound.
Reaction Condition Optimization: AI algorithms can explore a vast parameter space (e.g., temperature, solvent, catalyst loading) to identify the optimal conditions for the synthesis of this compound, minimizing the need for extensive experimental screening.
Predicting Reactivity: ML models can predict the reactivity of different substrates, aiding in the design of more efficient synthetic routes. cmu.edunih.govukcatalysishub.co.uk For instance, the reactivity of various substituted cinnamic esters towards bromination could be predicted, guiding substrate selection.
Exploration of Novel Reactivity Patterns and Synthetic Transformations
Future research will also focus on uncovering new ways to use this compound as a building block in organic synthesis. Its unique combination of functional groups (ester, benzylic bromide) makes it a versatile precursor for a variety of transformations.
Emerging Research Areas:
Cross-Coupling Reactions: The benzylic bromide moiety can participate in a range of cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to form new carbon-carbon bonds, leading to the synthesis of complex molecular architectures.
Radical Reactions: The carbon-bromine bond can be homolytically cleaved to generate a radical intermediate, which can then participate in various radical-mediated transformations.
Synthesis of Heterocycles: this compound can serve as a precursor for the synthesis of various heterocyclic compounds, which are prevalent in pharmaceuticals and agrochemicals. For example, it could be used in the synthesis of substituted β-lactams. nih.gov
Q & A
Q. What are the established synthetic routes for Ethyl 3-bromo-3-phenylpropanoate, and how do reaction conditions influence product purity?
this compound can be synthesized via:
- Pd-catalyzed coupling : Reacting brominated precursors with pentane-2,4-dione in dimethylformamide (DMF) using palladium(II) acetate and triphenylphosphine as catalysts. This method may yield unexpected byproducts due to competing pathways, requiring careful monitoring of reaction time and temperature .
- Desulfurative bromination : Continuous flow systems using sulfides as substrates produce the compound with racemic selectivity (~50:50 R/S). Side reactions (e.g., diphenyl sulfide formation) necessitate post-reaction purification via column chromatography or distillation .
Q. Key considerations :
- Solvent polarity (DMF enhances Pd catalyst activity) .
- Temperature control to minimize racemization .
- Purity assessment via GC-MS or NMR to detect residual catalysts or byproducts .
Q. How can researchers optimize purification and characterization of this compound?
- Purification :
- Use fractional distillation (boiling point ~186°C, as inferred from analogous bromoesters) .
- Solvent extraction with ethanol or ether, leveraging solubility differences (insoluble in water, soluble in ethanol) .
- Characterization :
- NMR : Analyze and spectra for ester (-COOEt), bromine (C-Br coupling), and phenyl proton signals.
- GC-MS : Confirm molecular ion peak at m/z ≈ 257 (CHBrO) and assess purity .
- X-ray crystallography : Resolve crystal packing (if crystallized) to detect weak interactions like C–H⋯O bonds, as seen in related esters .
Advanced Research Questions
Q. How can racemization during bromination be mitigated, and what analytical methods validate enantiomeric excess?
- Mitigation strategies :
- Use chiral ligands (e.g., BINAP) in Pd-catalyzed reactions to direct stereochemistry .
- Optimize flow rates in continuous flow systems to reduce residence time and suppress racemate formation .
- Validation :
- Chiral HPLC with polysaccharide-based columns to separate enantiomers.
- Polarimetry to measure optical rotation, though sensitivity may require high-purity samples .
Q. What mechanistic insights explain unexpected byproducts in this compound synthesis?
- Disproportionation reactions : In desulfurative bromination, sulfinyl bromide intermediates decompose into disulfides and Br, leading to diphenyl sulfide. This side reaction is minimized by maintaining stoichiometric HO to oxidize sulfides selectively .
- Competitive esterification : Pd-catalyzed reactions may form esters via β-hydride elimination. Computational modeling (DFT) of transition states helps identify competing pathways .
Q. How do structural modifications (e.g., substituent effects) influence reactivity in derivatives of this compound?
- Electron-withdrawing groups (e.g., -NO, -F) on the phenyl ring enhance electrophilic bromination at the β-carbon. Compare with derivatives like Ethyl 3-(2-fluorophenyl)-3-oxopropanoate, where fluorine’s inductive effect stabilizes intermediates .
- Steric hindrance : Bulky substituents (e.g., -OCH) reduce reaction rates in nucleophilic substitutions. Kinetic studies under varying temperatures quantify these effects .
Q. What are the challenges in scaling up laboratory synthesis to pilot-scale production?
- Continuous flow systems : Improve yield consistency compared to batch reactors but require precise control of flow rates and catalyst loading .
- Safety : Bromine handling necessitates corrosion-resistant equipment (e.g., glass-lined reactors) and inert atmospheres to prevent explosive HBr release .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in reported physical properties (e.g., solubility, boiling points)?
- Cross-reference primary sources (e.g., CRC Handbook ) with experimental validations:
- Boiling point : Literature values for analogous bromoesters (e.g., Ethyl 2-bromo-3-methylbutanoate: 186°C) suggest similar ranges. Discrepancies may arise from impurities or measurement techniques.
- Solubility : Conflicting ethanol solubility data are resolved via phase diagrams or cloud-point measurements .
Q. Why do catalytic systems yield variable product distributions in Pd-mediated reactions?
- Catalyst poisoning : Trace moisture or oxygen deactivates Pd catalysts, altering product ratios. Use Schlenk-line techniques for moisture-sensitive reactions .
- Ligand effects : Triphenylphosphine vs. bidentate ligands (e.g., dppe) modify Pd’s electronic environment, favoring coupling over elimination pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
